Terbutaline

Pharmacology Receptor Binding Beta-Adrenoceptor

Terbutaline (CAS 23031-25-6) is a short-acting β₂-adrenergic receptor (β₂-AR) agonist, primarily utilized as a bronchodilator for the symptomatic relief of reversible airway obstruction. As a small molecule with the chemical formula C₁₂H₁₉NO₃ and a molecular weight of 225.28 g/mol , it functions by selectively stimulating β₂-ARs on airway smooth muscle, leading to relaxation and bronchodilation.

Molecular Formula C12H19NO3
Molecular Weight 225.28 g/mol
CAS No. 23031-25-6
Cat. No. B1683087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerbutaline
CAS23031-25-6
SynonymsArubendol
Asthmoprotect
Brethaire
Brethine
Bricanyl
Bricanyl SA
Butaliret
Butalitab
Contimit
KWD 2019
KWD-2019
KWD2019
Monovent
Taziken
Tedipulmo
Terbasmin
Terbul
Terbutalin AL
Terbutalin ratiopharm
Terbutalin Stada
terbutalin von ct
Terbutalin-ratiopharm
Terbutaline
Terbutaline Sulfate
Terbuturmant
Molecular FormulaC12H19NO3
Molecular Weight225.28 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(C1=CC(=CC(=C1)O)O)O
InChIInChI=1S/C12H19NO3/c1-12(2,3)13-7-11(16)8-4-9(14)6-10(15)5-8/h4-6,11,13-16H,7H2,1-3H3
InChIKeyXWTYSIMOBUGWOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white crystalline powder.
Solubility5.84e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Terbutaline (CAS 23031-25-6): An Evidence-Based Product Profile for Scientific Procurement and Research Selection


Terbutaline (CAS 23031-25-6) is a short-acting β₂-adrenergic receptor (β₂-AR) agonist, primarily utilized as a bronchodilator for the symptomatic relief of reversible airway obstruction [1]. As a small molecule with the chemical formula C₁₂H₁₉NO₃ and a molecular weight of 225.28 g/mol [2], it functions by selectively stimulating β₂-ARs on airway smooth muscle, leading to relaxation and bronchodilation [1]. While sharing this primary mechanism with other members of the short-acting β₂-agonist (SABA) class like Salbutamol and Fenoterol, Terbutaline possesses distinct pharmacokinetic, safety, and formulation characteristics that are crucial for informed selection in both clinical and research settings [3].

Why Generic Substitution for Terbutaline is Not Straightforward: A Rationale for Specification


The assumption that all short-acting β₂-agonists (SABAs) are interchangeable for research or clinical procurement is a critical oversight. Despite sharing a common drug target, Terbutaline, Salbutamol, and Fenoterol exhibit significant, quantifiable differences in their receptor binding thermodynamics, clinical efficacy when coupled with specific delivery devices, and side effect profiles at equipotent bronchodilating doses [1][2]. Furthermore, proprietary formulation technology, such as that underlying the Turbuhaler® dry powder inhaler, directly impacts pulmonary drug deposition and, consequently, clinical outcomes, making the drug-device combination a critical selection criterion [3]. These dimensions of differentiation, validated through comparative studies, provide the necessary evidence base for making a precise and justifiable procurement decision rather than a generic class selection.

Terbutaline (CAS 23031-25-6) Quantitative Evidence Guide for Informed Procurement


Receptor Binding Affinity and Selectivity Profile for Terbutaline vs. Fenoterol

Terbutaline exhibits a distinct binding profile across human β-adrenergic receptor subtypes compared to Fenoterol. A study by Hoffmann et al. (2004) using stably transfected CHO cells provided quantitative binding affinities (Ki) for both compounds. Terbutaline binds to β₁-, β₂-, and β₃-ARs with Ki values of 31.3 nM, 15.4 nM, and 79.8 nM, respectively [1]. In contrast, Fenoterol demonstrates significantly higher affinity for the β₂-AR with a Ki of 0.72 μM, but its affinity for the β₁-AR is considerably lower at 13.6 μM [2]. This results in a calculated β₁/β₂ selectivity ratio of approximately 2.0 for Terbutaline, indicating a near twofold preference for β₂ over β₁ receptors. For Fenoterol, the β₁/β₂ selectivity ratio is approximately 18.9, indicating a much higher degree of β₂-selectivity.

Pharmacology Receptor Binding Beta-Adrenoceptor Drug Selectivity

Clinical Efficacy: Terbutaline Turbuhaler® vs. Salbutamol Rotahaler® in Peak Expiratory Flow (PEF) Improvement

A randomized, crossover study directly compared the clinical efficacy of Terbutaline administered via Turbuhaler® (0.5 mg t.i.d.) versus Salbutamol administered via Rotahaler® (0.4 mg t.i.d.) in 32 adult patients with mild-to-moderate asthma [1]. The primary outcome was lung function control measured by daily Peak Expiratory Flow (PEF). Treatment with Terbutaline Turbuhaler resulted in a statistically significant improvement in both morning and evening PEF compared to Salbutamol Rotahaler. The mean difference in morning PEF was 16 L/min (95% CI: 3–28 L/min, p=0.016), and the mean difference in evening PEF was 18 L/min (95% CI: 5–30 L/min, p=0.0076) in favor of the Terbutaline formulation.

Clinical Trial Respiratory Medicine Asthma Drug Delivery Systems

Comparative Safety Profile: Terbutaline and Salbutamol Exhibit Fewer Cardiovascular and Metabolic Side Effects than Fenoterol

In a double-blind, crossover study comparing the effects of cumulative doses of inhaled Fenoterol, Salbutamol, and Terbutaline in 10 patients with mild asthma, all three drugs produced similar bronchodilation [1]. However, the adverse effect profile differed significantly. At the maximum studied dose, the mean (SD) increase in heart rate for Fenoterol was 29 (24) bpm, which was substantially higher than the increases observed for Salbutamol (8 (9) bpm) and Terbutaline (8 (14) bpm). Similarly, the mean (SD) fall in plasma potassium was greatest with Fenoterol at 0.76 (0.62) mmol/L, compared to 0.46 (0.32) mmol/L for Salbutamol and 0.52 (0.39) mmol/L for Terbutaline. Both Terbutaline and Salbutamol demonstrated a more favorable safety profile concerning these key cardiovascular and metabolic parameters.

Safety Pharmacology Toxicology Cardiovascular Effects Adverse Events

Proprietary Dry Powder Formulation for Inhalation (Turbuhaler® Technology)

Terbutaline's clinical performance and commercial differentiation are intrinsically linked to its proprietary dry powder inhaler (DPI) formulation, specifically the Turbuhaler®. A foundational patent (ES-2217535-T3) assigned to AstraZeneca AB defines a dry powder composition comprising terbutaline sulfate and a carrier substance, both in finely divided form, wherein the formulation has a specified poured bulk density of 0.28 to 0.38 g/mL [1]. This specific physical property is engineered to optimize powder dispersion and de-agglomeration during patient inhalation, leading to a high and consistent fine particle fraction (FPF) and, consequently, improved pulmonary drug deposition. This formulation technology is a key differentiator from other SABA delivery systems like pressurized metered-dose inhalers (pMDIs) or alternative DPIs.

Formulation Science Drug Delivery Inhalation Technology Patent Analysis

Terbutaline (CAS 23031-25-6): Recommended Research and Industrial Application Scenarios


Development and Bioequivalence Testing of Generic Inhaled Drug Products

The proprietary formulation technology for Terbutaline dry powder inhalers (DPIs), as defined by patents such as ES-2217535-T3, sets precise physical specifications like a poured bulk density of 0.28 to 0.38 g/mL [1]. This makes Terbutaline an essential reference standard for pharmaceutical companies developing generic versions. The quantitative clinical performance data linked to the Turbuhaler® device provides a benchmark for in vitro-in vivo correlation (IVIVC) studies and bioequivalence trials, ensuring that any new DPI formulation achieves comparable lung deposition and efficacy to the originator product.

Preclinical Safety Pharmacology and Toxicology Studies

Given the comparative safety data demonstrating that Terbutaline induces a lower increase in heart rate (8 bpm) and a smaller drop in plasma potassium (0.52 mmol/L) compared to Fenoterol at equipotent bronchodilating doses [2], Terbutaline is a preferred β₂-agonist tool compound for in vivo studies where minimizing off-target cardiovascular and metabolic effects is crucial. It serves as an important comparator for new chemical entities (NCEs) being profiled for their therapeutic index and for studies investigating the mechanisms of β-agonist-induced adverse events.

Investigations into β₂-Adrenoceptor Pharmacology and Signaling

Terbutaline's distinct binding profile, with Ki values of 31.3 nM (β₁), 15.4 nM (β₂), and 79.8 nM (β₃) [3], positions it as a key research tool for dissecting β-adrenoceptor subtype pharmacology. Its unique β₁/β₂ selectivity ratio of approximately 2.0 [3] is in contrast to the more selective Fenoterol (ratio ~18.9). This property makes Terbutaline valuable for studies requiring a more balanced activation of both β₁- and β₂-ARs, such as in cardiac or metabolic research, or for use as a reference ligand in receptor binding and functional assays.

Formulation Science and Pulmonary Drug Delivery Research

The well-characterized dry powder formulation of Terbutaline (Turbuhaler®) and its associated patent literature serve as a model system for studying critical parameters in pulmonary drug delivery. Researchers can use Terbutaline to investigate the impact of particle engineering, carrier selection, and powder bulk density on aerosol performance, fine particle fraction, and ultimately, clinical efficacy [1]. The clinical data linking device performance to improved PEF outcomes [4] provides a valuable framework for developing and testing novel inhalation platforms and formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Terbutaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.